![molecular formula C13H18N2O2 B2720112 1-Benzyl-3-hydroxypiperidine-3-carboxamide CAS No. 1456974-72-3](/img/structure/B2720112.png)
1-Benzyl-3-hydroxypiperidine-3-carboxamide
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Overview
Description
Molecular Structure Analysis
Piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state, is a key structural element in 1-Benzyl-3-hydroxypiperidine-3-carboxamide . The structure of piperidine allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis and Pharmaceutical Applications
1-Benzyl-3-hydroxypiperidine-3-carboxamide is involved in the synthesis of various pharmacologically active compounds. One significant application is its role in producing HIV integrase inhibitors, critical for HIV treatment. These inhibitors, such as 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives, exhibit potent antiviral activity in cellular assays. This demonstrates the importance of the this compound structure in medicinal chemistry (Boros et al., 2009).
Anticancer Research
In the field of oncology, derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. For example, muramyldipeptide or normuramyldipeptide conjugates with hydroxyacridine/acridone derivatives have demonstrated high cytotoxic activity against human cell lines, particularly in prostate cancer and AIDS-related lymphoma (Dzierzbicka & Kołodziejczyk, 2003).
Development of SP Antagonists
The compound has also been explored for its potential in developing SP (Substance P) antagonists. Substituted (±)-trans-1-benzyl-6-oxo-2-phenylpiperidine-3-carboxamides, sharing a common moiety with known SP antagonists, were synthesized to investigate similar activities. This highlights the versatility of this compound in neurotransmitter-related research (Burdzhiev & Stanoeva, 2010).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-Benzyl-3-hydroxypiperidine-3-carboxamide, is an important task of modern organic chemistry .
properties
IUPAC Name |
1-benzyl-3-hydroxypiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-12(16)13(17)7-4-8-15(10-13)9-11-5-2-1-3-6-11/h1-3,5-6,17H,4,7-10H2,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDYNYMMZUEESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)(C(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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